2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride
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Overview
Description
“2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is commonly used in research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2.ClH/c15-13(16)12(11-5-1-2-6-11)8-10-4-3-7-14-9-10;/h3-4,7,9,11-12H,1-2,5-6,8H2,(H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Organic Synthesis and Catalysis
Researchers have explored the synthesis of novel compounds through reactions involving cyclopentadiene derivatives. One study demonstrated the reaction between iron dichloride solvate and pyridine-activated cyclopentadiene in anhydrous 2-propanol, highlighting the preparative value of such reactions due to the ease of separating and recycling the byproduct, pyridine hydrochloride, from the target product, ferrocene (Kurbanov, 2011).
Materials Science and Luminescence
The study of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers has led to the synthesis of macrocyclic and chain co-crystals. These co-crystals exhibit unique luminescent properties and potential applications in crystal engineering for constructing patentable crystals with interesting luminescent characteristics (Li et al., 2015).
Pharmaceutical Chemistry
While the specific applications of "2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride" in pharmaceutical chemistry were not directly found, related research on pyridine derivatives has been conducted. For example, the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent at the ω-position of the main chain has been reported, indicating the potential for biological activity investigation (Shilin, Voitenko, & Nechai, 2019).
Synthetic Methodologies
Various synthetic methodologies involving pyridine and its derivatives highlight the versatility of these compounds in organic synthesis. For instance, the construction of γ-pyrones and 3(2H)-furanones starting from identical materials through regioselective reversal in cyclization reactions showcases the potential of pyridine derivatives in facilitating diverse synthetic pathways (Wang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopentyl-3-pyridin-3-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-5-1-2-6-11)8-10-4-3-7-14-9-10;/h3-4,7,9,11-12H,1-2,5-6,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUYQGFIMWZEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CN=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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